2-(Naphthalen-2-yloxy)ethyl acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-naphthalen-2-yloxyethyl acetate |
InChI |
InChI=1S/C14H14O3/c1-11(15)16-8-9-17-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9H2,1H3 |
InChI Key |
NEFOZQJCXCIJKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comprehensive Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS)
Molecular Ion Detection and Fragmentation Pattern Analysis:The mass spectrum, which would confirm the molecular weight and reveal the characteristic fragmentation pattern of 2-(Naphthalen-2-yloxy)ethyl acetate (B1210297), could not be located.
Without access to primary experimental data from peer-reviewed scientific sources or spectral databases, a scientifically accurate and detailed article adhering to the user's specified outline cannot be generated. Theoretical data or data from analogous compounds would not meet the required standard of accuracy for a comprehensive characterization.
X-ray Crystallography for Solid-State Structure
The three-dimensional arrangement of atoms and molecules in the solid state of 2-(Naphthalen-2-yloxy)ethyl acetate has been determined through single-crystal X-ray diffraction analysis. This technique provides precise information on the crystal structure, molecular geometry, and intermolecular interactions, offering a definitive understanding of its solid-state conformation.
The crystallographic analysis reveals that this compound crystallizes in the triclinic system with the space group P1̅. researchgate.net The unit cell contains two molecules (Z = 2). researchgate.net Detailed crystal data and refinement parameters, determined at a temperature of 293 K, are summarized in the table below. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₄O₃ |
| Formula Weight | 230.25 g/mol |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| a (Å) | 6.0504 (11) |
| b (Å) | 10.2188 (13) |
| c (Å) | 10.8744 (16) |
| α (°) | 106.062 (12) |
| β (°) | 102.923 (14) |
| γ (°) | 103.358 (14) |
| Volume (ų) | 598.15 (17) |
| Z | 2 |
| Calculated Density (Mg m⁻³) | 1.278 |
| Temperature (K) | 293 |
| Radiation Type | Mo Kα (λ = 0.71073 Å) |
| Crystal Size (mm) | 0.31 × 0.26 × 0.23 |
| Crystal Description | Colorless block |
Data sourced from IUCrData. researchgate.net
The molecular structure reveals specific conformational features. researchgate.netiucr.org The dihedral angle between the plane of the naphthalene (B1677914) ring system and the attached acetate side chain is 9.00 (14)°. researchgate.netiucr.org This indicates a nearly coplanar arrangement between these two significant molecular fragments.
Furthermore, the ethoxy portion of the side chain adopts a stable, extended conformation. researchgate.netiucr.org This is quantified by the C—O—C—C torsion angle, which is 176.0 (3)°, close to the ideal anti-periplanar value of 180°. researchgate.netiucr.org
The packing of this compound molecules within the crystal lattice is primarily governed by non-directional forces. researchgate.netiucr.org The analysis of the crystal structure shows an absence of strong, directional interactions such as classical hydrogen bonds. researchgate.netiucr.org Instead, the crystal packing is stabilized by normal van der Waals contacts, which are weaker, non-specific attractive forces that occur between all atoms and molecules. researchgate.netiucr.org
Reactivity and Reaction Pathways of 2 Naphthalen 2 Yloxy Ethyl Acetate
Hydrolytic Stability and Hydrolysis Prevention
The ester linkage in 2-(naphthalen-2-yloxy)ethyl acetate (B1210297) is the primary site of hydrolytic attack, a reaction that can be catalyzed by both acids and bases.
Esters, in general, are susceptible to hydrolysis, and 2-(naphthalen-2-yloxy)ethyl acetate is no exception, particularly under alkaline conditions. This process, known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. masterorganicchemistry.com The reaction is effectively irreversible as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. masterorganicchemistry.comlibretexts.org
The propensity of this compound to hydrolyze, especially in the presence of bases, presents a challenge during its synthesis, which often employs basic catalysts. To circumvent this undesired side reaction, several strategies can be employed.
One effective method is the use of Phase-Transfer Catalysis (PTC) . dalalinstitute.comijirset.com PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs. dalalinstitute.comijirset.com In the synthesis of esters, PTC can enhance the reaction rate and yield by bringing the nucleophile (e.g., a phenoxide) from an aqueous or solid phase into an organic phase containing the alkylating agent, without the need for a homogeneous basic solution that would promote hydrolysis. dalalinstitute.comcrdeepjournal.orgmdpi.com This technique allows for the use of milder reaction conditions and can prevent the hydrolysis of the ester product. crdeepjournal.org
Other strategies to stabilize esters against hydrolysis include:
Controlling pH: Maintaining a slightly acidic or neutral pH can significantly slow down the rate of hydrolysis. carbodiimide.com
Minimizing Water Content: Since water is a reactant in hydrolysis, carrying out reactions in anhydrous solvents is a straightforward way to prevent this side reaction. carbodiimide.com
Use of Sterically Hindered Groups: While not applicable to the parent compound, the introduction of bulky groups near the ester functionality can sterically hinder the approach of the nucleophile, thereby slowing hydrolysis. researchgate.net
Ester Stabilizers: Certain chemical additives, such as carbodiimides, can be used to protect esters from hydrolysis by reacting with any carboxylic acids formed and preventing the progression of the degradation. carbodiimide.com
Table 1: Strategies to Mitigate Ester Hydrolysis
| Strategy | Principle | Application in Synthesis |
|---|---|---|
| Phase-Transfer Catalysis (PTC) | Facilitates the transfer of reactants between phases, avoiding strongly basic aqueous conditions that promote hydrolysis. | Widely used for the synthesis of esters from phenols and alkyl halides, leading to higher yields and fewer byproducts. dalalinstitute.comcrdeepjournal.orgmdpi.com |
| pH Control | The rate of ester hydrolysis is pH-dependent; it is minimized at a slightly acidic pH. | Maintaining the reaction mixture at a specific pH can prevent the saponification of the ester product. carbodiimide.com |
| Anhydrous Conditions | The exclusion of water, a key reactant, prevents the hydrolysis reaction from occurring. | Using dry solvents and reactants is a common practice in organic synthesis to avoid unwanted hydrolysis. carbodiimide.com |
| Steric Hindrance | Bulky groups near the ester carbonyl can physically block the approach of a nucleophile. | Designing synthetic routes that incorporate sterically hindered intermediates can enhance the stability of the final ester product. researchgate.net |
| Ester Stabilizers | Chemical additives that can react with and neutralize byproducts that catalyze hydrolysis. | Incorporation of stabilizers like carbodiimides in a formulation can protect the ester from degradation. carbodiimide.com |
Transformations to Other Organic Intermediates
The ester functionality of this compound serves as a versatile handle for its conversion into other important organic compounds, such as hydrazides and other derivatives.
This compound can be readily converted to its corresponding hydrazide, 2-(naphthalen-2-yloxy)acetohydrazide, by reaction with hydrazine (B178648) hydrate (B1144303). chemicalbook.com This reaction typically involves refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695). chemicalbook.comresearchgate.net The resulting hydrazide is a valuable intermediate in the synthesis of various heterocyclic compounds and other derivatives with potential biological activities. nih.goviucr.orgiucr.org
The general procedure for this transformation involves dissolving the ester in ethanol, followed by the addition of hydrazine hydrate. The mixture is then heated under reflux for a period of time, and upon cooling, the hydrazide product often precipitates out of the solution and can be collected by filtration. chemicalbook.comresearchgate.net
Table 2: Synthesis of 2-(naphthalen-2-yloxy)acetohydrazide
| Reactant | Reagent | Solvent | Reaction Condition | Product |
|---|---|---|---|---|
| This compound | Hydrazine hydrate | Ethanol | Reflux | 2-(Naphthalen-2-yloxy)acetohydrazide chemicalbook.com |
The acetate group in this compound offers a site for various derivatization reactions. While specific studies focusing on this particular compound are limited in the reviewed literature, the principles of ester derivatization can be applied.
Derivatization reactions are often employed to modify the chemical properties of a molecule, for instance, to enhance its volatility for gas chromatography analysis or to introduce specific functionalities for further reactions. researchgate.net Common derivatization reactions for esters include:
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to exchange the ethyl group for a different alkyl or aryl group.
Ammonolysis: Reaction with ammonia (B1221849) to form the corresponding amide, 2-(naphthalen-2-yloxy)acetamide.
Reduction: Reduction of the ester group using a reducing agent like lithium aluminum hydride would yield the corresponding alcohol, 2-(naphthalen-2-yloxy)ethanol.
These potential derivatization pathways open up possibilities for synthesizing a range of new compounds from this compound.
Mechanistic Studies of Transformation Reactions
The mechanism of the alkaline hydrolysis of esters, a key transformation reaction of this compound, has been extensively studied. It proceeds through a nucleophilic acyl substitution pathway. masterorganicchemistry.com The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comuv.es This intermediate then collapses, with the expulsion of the ethoxide as the leaving group, to form the carboxylic acid. masterorganicchemistry.com In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. masterorganicchemistry.com
While no specific mechanistic studies were found for other transformations of this compound, the reaction with hydrazine hydrate to form the hydrazide is expected to follow a similar nucleophilic acyl substitution mechanism, with hydrazine acting as the nucleophile.
Advanced Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other properties with high accuracy.
Geometry Optimization and Electronic Structure Analysis
The precise three-dimensional arrangement of atoms in 2-(Naphthalen-2-yloxy)ethyl acetate (B1210297) has been determined experimentally through single-crystal X-ray diffraction. researchgate.net This experimental structure serves as a crucial benchmark for computational geometry optimization studies, which use DFT methods to find the lowest energy conformation of a molecule in the gas phase.
The crystallographic data reveals a triclinic crystal system (space group P1). researchgate.net Key structural features include a dihedral angle of 9.00 (14)° between the plane of the naphthalene (B1677914) ring system and the acetate side chain. researchgate.net The ethoxy portion of the side chain is observed to be in an extended conformation. researchgate.net This experimental geometry represents a low-energy state and is the foundational data used for further theoretical calculations.
Below are selected experimental bond lengths and angles for 2-(Naphthalen-2-yloxy)ethyl acetate, providing a quantitative description of its molecular framework. researchgate.net
Selected Experimental Bond Lengths and Angles
| Bond/Angle | Value (Å / °) |
|---|---|
| Bond Lengths | |
| C10–O1 | 1.373 (4) Å |
| O1–C11 | 1.424 (4) Å |
| C11–C12 | 1.501 (5) Å |
| C12–O2 | 1.208 (4) Å |
| C12–O3 | 1.332 (4) Å |
| O3–C13 | 1.451 (4) Å |
| C13–C14 | 1.488 (5) Å |
| Bond Angles | |
| C10–O1–C11 | 117.8 (3)° |
| O1–C11–C12 | 108.3 (3)° |
| O2–C12–C11 | 124.2 (4)° |
| O2–C12–O3 | 123.8 (4)° |
| O3–C12–C11 | 112.0 (3)° |
| C12–O3–C13 | 116.8 (3)° |
| O3–C13–C14 | 106.8 (3)° |
Data sourced from Kumar et al. (2016). researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller gap generally implies higher reactivity.
For this compound, the naphthalene moiety, a large π-conjugated aromatic system, is expected to be the primary location of the HOMO. The LUMO is also anticipated to be distributed across this aromatic system. The presence of substituents on the naphthalene ring is known to modulate the HOMO-LUMO gap. researchgate.net The ether and acetate functional groups attached at the 2-position would influence the electron density and, consequently, the energies of the frontier orbitals. While specific DFT calculations for the HOMO-LUMO gap of this molecule are not available in the cited literature, studies on similar substituted naphthalenes show that such substitutions tend to decrease the energy gap compared to unsubstituted naphthalene, enhancing its reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron potential on the van der Waals surface of a molecule. Red-colored regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green areas represent neutral potential.
For this compound, an MEP analysis would be expected to show:
Negative Potential (Red): Concentrated around the highly electronegative oxygen atoms of the carbonyl (C=O) and ether functionalities. These regions represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds.
Positive Potential (Blue): Likely located around the hydrogen atoms, particularly those of the ethyl group.
Neutral/Pi-Rich Region (Green/Yellow): The surface of the naphthalene ring system, rich in π-electrons, would exhibit a less negative potential than the oxygen atoms but would still be a site for interactions with electron-deficient species.
The MEP map provides a clear, visual guide to the molecule's reactive behavior and intermolecular interaction patterns.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds.
An NBO analysis of this compound would offer insights into:
Charge Distribution: It would quantify the natural atomic charges on each atom, revealing the extent of electron transfer between atoms due to differences in electronegativity.
Hybridization: The analysis would describe the hybridization of the atomic orbitals that form each bond (e.g., sp², sp³), confirming the geometry and bonding environment of the carbon and oxygen atoms.
Computational Descriptors for Molecular Properties
From the results of DFT calculations, numerous molecular properties, or "descriptors," can be calculated. These descriptors quantify various aspects of a molecule's electronic structure and are used to predict its reactivity and behavior. Key global reactivity descriptors derived from HOMO and LUMO energies include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A large HOMO-LUMO gap corresponds to high hardness.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
These descriptors provide a quantitative framework for comparing the reactivity of different molecules and understanding their chemical character without relying solely on qualitative descriptions.
Conformational Isomerism Studies
The structure of this compound possesses several rotatable single bonds, leading to the possibility of multiple conformational isomers. The key dihedral angles that define the molecule's shape are C10–O1–C11–C12 and O1–C11–C12–O3.
Experimental data from X-ray crystallography shows that in the solid state, the molecule adopts a specific low-energy conformation characterized by an extended ethoxy chain [C-O-C-C torsion angle of 176.0 (3)°] and a near-perpendicular arrangement (dihedral angle of 9.00 (14)°) between the naphthalene ring and the side chain. researchgate.net
Computational studies, typically involving DFT calculations, are essential for exploring the full conformational landscape. By systematically rotating the key single bonds and calculating the corresponding energy, a potential energy surface can be mapped. This analysis would identify all stable conformers (local minima on the surface) and the transition states (saddle points) that connect them, revealing the energy barriers to conformational change. Such studies would confirm whether the solid-state structure is indeed the global minimum energy conformer or one of several low-energy isomers accessible at room temperature.
Q & A
Basic: What are the standard protocols for synthesizing 2-(Naphthalen-2-yloxy)ethyl acetate?
Methodological Answer:
A common synthesis route involves nucleophilic substitution using 2-naphthol and ethyl bromoacetate. For example:
Reaction Setup : Mix 2-naphthol (20 mmol) with K₂CO₃ (24 mmol) in DMF under stirring to generate the oxyanion .
Alkylation : Add ethyl bromoacetate (20 mmol) and reflux for 2–24 h in acetonitrile .
Monitoring : Track progress via TLC (n-hexane:ethyl acetate, 9:1) .
Workup : Quench with ice, extract with ethyl acetate, dry over Na₂SO₄, and concentrate .
Key Considerations : Solvent choice (DMF for solubility, acetonitrile for reactivity) and base (K₂CO₃) influence yield.
Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm ester linkage (δ ~4.2–4.5 ppm for -OCH₂CO-) and naphthyl protons (δ 6.8–8.2 ppm) .
- IR : C=O stretch at ~1740 cm⁻¹ and C-O-C at ~1250 cm⁻¹ .
- GC/MS : Verify purity and molecular ion ([M⁺] at m/z 244) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) for quantification .
Advanced: How can researchers resolve discrepancies in crystallographic data during structural refinement?
Methodological Answer:
- Software Tools : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution . ORTEP-3 can visualize thermal ellipsoids to assess positional errors .
- Data Contradictions : Address twinning or high thermal motion by:
Advanced: What strategies improve low yields in esterification reactions involving naphthol derivatives?
Methodological Answer:
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve reactivity vs. protic solvents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/hexane) .
Case Study : Ethyl acetate extraction efficiency dropped with aqueous quenching pH <6 due to partial hydrolysis .
Advanced: How can molecular docking and kinetic studies elucidate enzyme interactions with this compound?
Methodological Answer:
- Target Selection : Focus on esterases (e.g., acetylcholinesterase) due to the compound’s ester moiety .
- Docking : Use AutoDock Vina with PDB structures (e.g., 1ACJ) to model binding poses. The naphthyl group may occupy hydrophobic pockets .
- Kinetics : Monitor substrate hydrolysis via UV-Vis (e.g., p-nitrophenyl acetate assay) to derive kₐₜ/Kₘ .
Note : Thioester analogs ( ) showed inhibition via covalent binding to serine hydrolases .
Advanced: How can reaction conditions be optimized for intermediates like 2-amino-2-(2'-hydroxynaphthalen-1'-yl)acetic acid?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
